2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide
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Overview
Description
2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H8ClFN2O2. It is a derivative of nicotinamide, characterized by the presence of chloro and fluoro substituents on the pyridine ring, along with methoxy and methyl groups attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Chlorination and Fluorination: The pyridine ring is chlorinated and fluorinated using appropriate reagents such as thionyl chloride and fluorine sources.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The methoxy and methyl groups on the amide nitrogen may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-N-methoxy-N-methylisonicotinamide: Similar structure but with different substitution pattern.
2-Chloro-5-fluoropyrimidine: Another fluorinated and chlorinated heterocycle.
2-Chloro-5-fluoronitrobenzene: A related compound with a nitro group instead of an amide.
Uniqueness
2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which can confer distinct chemical and biological properties. Its combination of chloro, fluoro, methoxy, and methyl groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c1-12(14-2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXWHPTMMNUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=CC(=C1)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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